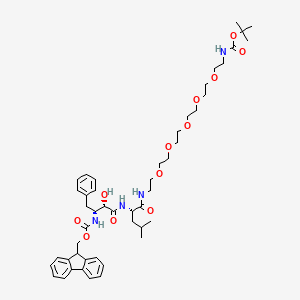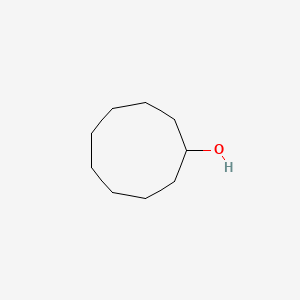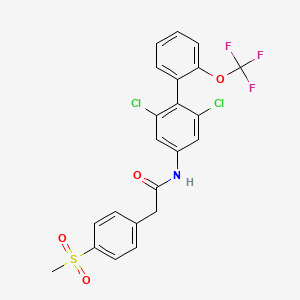![molecular formula C26H40O3 B11936163 (1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inecalcitol is a synthetic analogue of calcitriol, the naturally active metabolite of vitamin D. It is known for its potent effects on calcium and phosphate metabolism, making it a promising candidate for the treatment of various diseases, including prostate cancer, psoriasis, and hyperparathyroidism .
Méthodes De Préparation
The synthesis of inecalcitol involves several steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as oxidation, reduction, and substitution. The final product is obtained through purification processes like crystallization or chromatography . Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Inecalcitol undergoes various chemical reactions, including:
Oxidation: Inecalcitol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic potential.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically more active or stable analogues of inecalcitol .
Applications De Recherche Scientifique
Inecalcitol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on vitamin D analogues.
Biology: Inecalcitol is employed in research to understand its role in calcium and phosphate metabolism.
Mécanisme D'action
Inecalcitol exerts its effects by activating the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate metabolism. It enhances the binding of coactivators to the vitamin D receptor, leading to increased transcriptional activity. This results in the regulation of calcium absorption from the gut, storage in bones, and excretion by the kidneys . The molecular targets and pathways involved include the vitamin D response elements, steroid receptor coactivator 1, and the caspase pathway for inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Inecalcitol is compared with other vitamin D analogues, such as calcitriol and alfacalcidol. While calcitriol is the naturally active form of vitamin D, inecalcitol has been designed to have higher antiproliferative effects and lower hypercalcemic activity . Alfacalcidol, another analogue, is used primarily for its effects on bone metabolism. Inecalcitol’s uniqueness lies in its enhanced binding to the vitamin D receptor and its potent antitumor activity, making it a promising candidate for cancer therapy .
Similar Compounds
- Calcitriol
- Alfacalcidol
- Paricalcitol
Propriétés
Formule moléculaire |
C26H40O3 |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/t18-,21-,22-,23-,24+,26-/m1/s1 |
Clé InChI |
HHGRMHMXKPQNGF-VTQYNGMESA-N |
SMILES isomérique |
C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3)O)O)C |
SMILES canonique |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)




![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)

![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)



